molecular formula C8H10N2O B123813 N-[(3-methylpyridin-2-yl)methyl]formamide CAS No. 153936-22-2

N-[(3-methylpyridin-2-yl)methyl]formamide

Cat. No. B123813
M. Wt: 150.18 g/mol
InChI Key: QYJPIFXSVGIHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-methylpyridin-2-yl)methyl]formamide, also known as MPF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism Of Action

The mechanism of action of N-[(3-methylpyridin-2-yl)methyl]formamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been suggested that this compound may act by inducing apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

N-[(3-methylpyridin-2-yl)methyl]formamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to have antimicrobial activity against various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-[(3-methylpyridin-2-yl)methyl]formamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties, making it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on N-[(3-methylpyridin-2-yl)methyl]formamide. One of the directions is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to study its pharmacokinetics and bioavailability in vivo. Additionally, it would be interesting to explore the potential use of this compound in combination with other drugs for the treatment of various diseases. Finally, further research is needed to evaluate the safety and toxicity of this compound in humans.
Conclusion:
In conclusion, N-[(3-methylpyridin-2-yl)methyl]formamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential therapeutic applications of this compound and to evaluate its safety and toxicity in humans.

Synthesis Methods

N-[(3-methylpyridin-2-yl)methyl]formamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 3-methylpyridine-2-carboxylic acid with thionyl chloride to form 3-methylpyridine-2-carbonyl chloride. This intermediate is then reacted with N-methylformamide to form N-[(3-methylpyridin-2-yl)methyl]formamide.

Scientific Research Applications

N-[(3-methylpyridin-2-yl)methyl]formamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(3-methylpyridin-2-yl)methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-7-3-2-4-10-8(7)5-9-6-11/h2-4,6H,5H2,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJPIFXSVGIHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methylpyridin-2-yl)methyl]formamide

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